molecular formula C11H12N4O2S B2987330 2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)propanoic acid CAS No. 678561-33-6

2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)propanoic acid

Cat. No.: B2987330
CAS No.: 678561-33-6
M. Wt: 264.3
InChI Key: JUEXDGGDYIIDEM-UHFFFAOYSA-N
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Description

2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)propanoic acid is a compound that belongs to the class of 1,2,4-triazole derivatives.

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-7(10(16)17)18-11-14-13-9(15(11)12)8-5-3-2-4-6-8/h2-7H,12H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEXDGGDYIIDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NN=C(N1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)propanoic acid typically involves the condensation of methyl benzoate and methyl salicylate with various substituents. The structures of the synthesized compounds are established using techniques such as elemental analysis, Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectral data . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)propanoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular receptors and enzymes, leading to various biological effects .

Comparison with Similar Compounds

2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)propanoic acid is unique compared to other similar compounds due to its specific structure and the presence of the 1,2,4-triazole ring. Similar compounds include:

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